2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and a pyrazole ring at position 5. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation, and PAK4 , a p21-activated kinase involved in various cellular processes including cell survival, proliferation, and migration.
Mode of Action
For instance, similar compounds have shown strong inhibition against PAK4, suggesting that they occupy the hydrophobic cavity of the P-loop pocket .
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting potential cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction proceeds via nucleophilic substitution, where the pyrazole ring displaces one of the chlorine atoms on the pyrimidine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyrimidines with various functional groups replacing the chlorine atoms.
- Oxidized or reduced derivatives of the original compound.
- Cyclized heterocyclic compounds.
Scientific Research Applications
2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the interaction of heterocyclic compounds with biological targets such as enzymes and receptors.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, including herbicides and fungicides.
Comparison with Similar Compounds
2,4-Dichloropyrimidine: Lacks the pyrazole ring but shares the pyrimidine core with chlorine substitutions.
5-(1H-Pyrazol-1-yl)pyrimidine: Similar structure but without the chlorine atoms.
2,4-Dichloro-5-(1H-imidazol-1-yl)pyrimidine: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness: 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both chlorine atoms and the pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2,4-dichloro-5-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N4/c8-6-5(4-10-7(9)12-6)13-3-1-2-11-13/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUCSZLRGJAHLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CN=C(N=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677505 |
Source
|
Record name | 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260860-26-1 |
Source
|
Record name | 2,4-Dichloro-5-(1H-pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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